

In Vivo Metabolism of Apinac in Rat Models: A Technical Guide

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This technical guide provides a comprehensive overview of the in vivo metabolism of **Apinac** (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate), a synthetic cannabinoid, in rat models. The information is targeted towards researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of metabolic pathways and experimental workflows.

Executive Summary

Apinac undergoes extensive in vivo metabolism in rats, primarily through ester hydrolysis, hydroxylation, carbonylation, carboxylation, and glucuronidation.[1][2] Following administration, the compound is rapidly metabolized, leading to a variety of metabolites.[1] The major metabolic pathway involves the hydrolysis of the ester bond, resulting in the formation of N-pentylindazole-3-carboxylic acid and 1-adamantanol metabolites.[2] Pharmacokinetic studies in rats have demonstrated moderate to long half-lives for Apinac, despite its rapid metabolism in liver microsomes.[1] This guide synthesizes the available data on Apinac's metabolic fate in rats, providing a foundational resource for further research and development.

Pharmacokinetic Profile

The pharmacokinetic properties of **Apinac** have been investigated in rats following both intravenous (i.v.) and oral (p.o.) administration. A study revealed that despite a rapid metabolism by rat liver microsomes ($t\frac{1}{2}$ of 15.2 ± 0.4 min), the in vivo half-lives were considerably longer, being 11.3 hours for intravenous administration and 3.8 hours for oral administration.[1]



Table 1: Pharmacokinetic Parameters of **Apinac** in Rats[1]

Parameter	Intravenous (5 mg/kg)	Oral (10 mg/kg)
Half-life (t½)	11.3 h	3.8 h

Metabolic Pathways

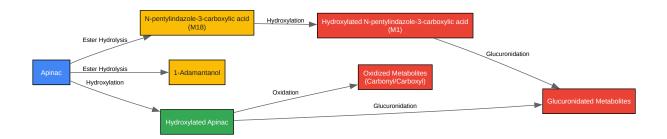
The biotransformation of **Apinac** in rats is complex, involving multiple enzymatic reactions. A total of 22 metabolites have been detected in rat liver microsomes and urine.[1] The primary metabolic transformations are detailed below.

Major Metabolic Reactions

- Ester Hydrolysis: This is a predominant metabolic pathway for **Apinac**, leading to the cleavage of the ester bond to form N-pentylindazole-3-carboxylic acid and 1-adamantanol metabolites.[2]
- Hydroxylation: This reaction occurs on both the adamantyl and pentyl moieties of the Apinac molecule.[1][2]
- Carbonylation and Carboxylation: Further oxidation of hydroxylated metabolites leads to the formation of carbonyl and carboxyl derivatives.[2]
- Glucuronidation: Conjugation with glucuronic acid is another observed metabolic step.[1][2]

The following diagram illustrates the primary metabolic pathways of **Apinac** in rats.





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Caption: Primary metabolic pathways of **Apinac** in rat models.

Experimental Protocols

This section details the methodologies employed in the in vivo studies of **Apinac** metabolism in rats.

Animal Models

- Species: Wistar rats were used in the described studies.
- Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A one-week quarantine period was observed before the experiments.[2]

Drug Administration

- Intravenous (i.v.) Administration: Apinac was dissolved in dimethyl sulfoxide (DMSO) and administered intravenously at a dose of 15 mg/kg (0.5 mL/kg).[2] Another study used a dose of 5 mg/kg.[1]
- Oral (p.o.) Administration: For oral administration, Apinac was administered at a dose of 10 mg/kg.[1]



Sample Collection

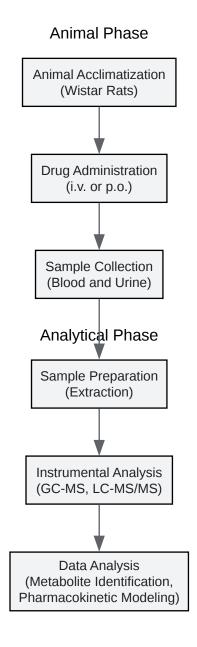
- Blood Samples: Blood samples were collected at specific time points following drug administration to characterize the pharmacokinetic profile.[1]
- Urine Samples: Urine was collected for 24 hours post-administration to identify metabolites.
 [1][2]

Analytical Methods

- Instrumentation: The analyses were conducted using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), including high-resolution liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[1][2]
- Sample Preparation: Specific sample preparation techniques were employed for both urine and blood samples to extract **Apinac** and its metabolites prior to analysis.

The following diagram outlines the general experimental workflow for studying the in vivo metabolism of **Apinac** in rats.





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Caption: General experimental workflow for **Apinac** metabolism studies.

Identified Metabolites

Ten metabolites of **Apinac** were identified in rat urine.[2] The primary metabolites recommended as markers for **Apinac** intake are N-pentylindazole-3-carboxylic acid and its hydroxylated form.[1][2]



Table 2: Key Identified Metabolites of **Apinac** in Rats[1][2]

Metabolite ID	Name	Metabolic Reaction
M18	N-pentylindazole-3-carboxylic acid	Ester Hydrolysis
M1	Hydroxylated N- pentylindazole-3-carboxylic acid	Ester Hydrolysis, Hydroxylation
-	1-Adamantanol	Ester Hydrolysis
-	Hydroxylated Apinac	Hydroxylation
-	Carbonylated/Carboxylated Metabolites	Oxidation
-	Glucuronidated Metabolites	Glucuronidation

A Note on 5F-Apinac

Studies on the related compound 5F-**Apinac** in rats also indicate rapid biotransformation, primarily through hydrolysis and hydroxylation, leading to the formation of 5F-pentylindazole carboxylic acid and hydroxyl derivatives.[3] Due to its rapid metabolism, the parent drug is often not detected in urine.[3]

Conclusion

The in vivo metabolism of **Apinac** in rat models is characterized by extensive biotransformation through several key pathways, with ester hydrolysis and hydroxylation being the most prominent. The identification of major metabolites, such as N-pentylindazole-3-carboxylic acid and its hydroxylated derivative, provides crucial markers for detecting **Apinac** exposure. The pharmacokinetic data indicates that despite rapid metabolism, **Apinac** exhibits a prolonged presence in the body. This technical guide provides a consolidated resource of the current knowledge on **Apinac** metabolism in rats, which can serve as a valuable reference for future toxicological and pharmacological research.



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